Melatonin-d4

Übersicht

Beschreibung

Melatonin-d4 is a hormone postulated to mediate photoperiodicity in mammals. It is used as an internal standard for the quantification of melatonin by GC or LC-MS analysis . Melatonin-d4 inhibits cerebellar nitric oxide synthetase and can scavenge free radicals .

Synthesis Analysis

Melatonin is mainly synthesized by the pinealocytes in the pineal gland. It can also be found in other tissues like the retina, gastrointestinal tract, skin, lymphocytes, platelets, and bone marrow cells . In the first stage of synthesis, benzyl chloride was used to make a novel derivative of this chemical .Molecular Structure Analysis

The formal name of Melatonin-d4 is N-[2-(5-methoxy-1H-indol-3-yl)ethyl-1,1,2,2-d4]-acetamide. It has a molecular formula of C13H12D4N2O2 and a formula weight of 236.3 .Chemical Reactions Analysis

Melatonin undergoes hydroxylation to 6-hydroxymelatonin by the action of the cytochrome P450 enzyme CYP1A2, followed by conjugation with sulfuric acid (90%) or glucuronic acid (10%) and is excreted in the urine .Wissenschaftliche Forschungsanwendungen

Cancer Research

Melatonin-d4 has been utilized in cancer research to explore its potential as an anticancer agent. Studies have shown that melatonin can influence various mechanisms such as angiogenesis, apoptosis, autophagy, endoplasmic reticulum stress, and oxidative stress, which are pivotal in cancer pathogenesis . It has been demonstrated to enhance the efficacy of chemotherapeutic drugs and exhibit direct anti-tumorigenic effects in experimental models .

Alzheimer’s Disease

Research has indicated that melatonin levels are disrupted in Alzheimer’s disease (AD), with night-time melatonin levels found to be lower in cerebrospinal fluid (CSF) and blood of AD patients compared to controls . Melatonin’s role in neurotransmission regulation and its potential neuroprotective effects make it a significant area of study in the context of AD .

Fertility and Reproductive Technology

Melatonin-d4 is being studied for its application in assisted reproductive technology (ART). It has been found to significantly increase the clinical pregnancy rate and improve the quality of oocytes and embryos . Melatonin’s antioxidative action is thought to reduce oxidative stress in ovarian follicles, thereby protecting oocytes and granulosa cells .

Polycystic Ovary Syndrome (PCOS)

In PCOS, melatonin-d4 supplementation has shown promise in restoring hormonal equilibrium by reducing excess androgens, which are a hallmark of the condition . It is also associated with improved sleep quality and may influence the melatonin concentration in ovarian follicles, potentially affecting oocyte quality and embryo development .

Immune System Regulation

Melatonin-d4 plays a role in immune system regulation, acting as an immune buffer. It can function as a stimulant under basal or immunosuppressive conditions and as an anti-inflammatory agent during exacerbated immune responses . Its clinical relevance in conditions such as infection, autoimmunity, vaccination, and immunosenescence has been explored .

Mitochondrial Regulation

Melatonin-d4 is involved in mitochondrial quality control, helping in the elimination of damaged mitochondria and recovery of mitochondrial energy supply . It protects mitochondria by scavenging reactive oxygen species (ROS), inhibiting the mitochondrial permeability transition pore (MPTP), and activating uncoupling proteins (UCPs) .

Wirkmechanismus

Target of Action

Melatonin-d4, a derivative of melatonin, primarily targets melatonin receptors, including the MT1, MT2, and MT3 subtypes . These receptors are predominantly expressed in many mammalian organs . Melatonin also binds to the Retinoid-related Orphan nuclear hormone receptor family (RZR/ROR), which is involved in the synthesis of IL-2 and IL-6 by mononuclear cells .

Mode of Action

Melatonin-d4 interacts with its targets primarily through binding and activation. It binds to melatonin receptor type 1A, which then acts on adenylate cyclase, leading to the inhibition of a cAMP signal transduction pathway .

Biochemical Pathways

Melatonin-d4 affects several biochemical pathways. It plays a crucial role in the regulation of sleep-wake cycle by chemically causing drowsiness and lowering the body temperature . It is also implicated in the regulation of mood, learning and memory, immune activity, dreaming, fertility, and reproduction . Melatonin-d4 acts as an antioxidant, scavenging excessive free radicals generated in the body . It also upregulates antioxidant enzymes such as glutathione peroxidase, superoxide dismutases, and catalase .

Pharmacokinetics

The pharmacokinetics of melatonin-d4 is similar to that of melatonin. After oral administration, the time to reach maximal plasma concentration (Tmax) is approximately 50 minutes, and the elimination half-life (T1/2) is around 45 minutes . The bioavailability of oral melatonin ranges from 9 to 33% . The clearance (Cl) and volume of distribution (VD) vary extensively between studies .

Result of Action

The molecular and cellular effects of melatonin-d4 action are extensive. It acts as a powerful antioxidant that protects lipids, proteins, and DNA against oxidative damage . It also upregulates antioxidant enzymes in the cells, protects mitochondrial membrane phospholipids, especially cardiolipin, from oxidation, thus preserving the integrity of the membranes . It affects the mitochondrial membrane potential, stimulates the activity of respiratory chain enzymes, and decreases the opening of the mitochondrial permeability transition pore and cytochrome c release .

Action Environment

The action, efficacy, and stability of melatonin-d4 are influenced by environmental factors. Its synthesis and secretion are suppressed by light and enhanced by darkness . Overexposure to artificial blue light can lead to a “darkness deficiency”, reducing melatonin secretion . Other factors such as age, caffeine, smoking, oral contraceptives, feeding status, and certain medications like fluvoxamine can also affect the pharmacokinetics of melatonin .

Safety and Hazards

Zukünftige Richtungen

Research on melatonin remains one of the major hot spots in the field of disease treatment. The structure and normal physiological functions of melatonin have been intensively studied in the past few years. And clinical application research and target of melatonin treatment for different diseases and target-based drug design will certainly become the focus of melatonin research .

Eigenschaften

IUPAC Name |

N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLFMBDRBRZALE-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493915 | |

| Record name | N-[2-(5-Methoxy-1H-indol-3-yl)(~2~H_4_)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Melatonin-d4 | |

CAS RN |

66521-38-8 | |

| Record name | N-[2-(5-Methoxy-1H-indol-3-yl)(~2~H_4_)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

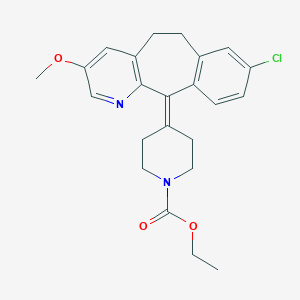

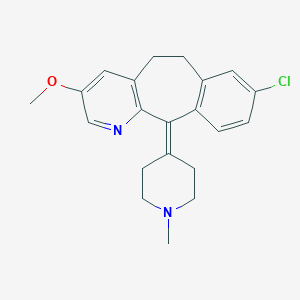

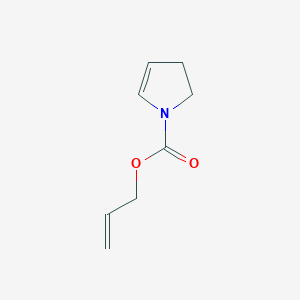

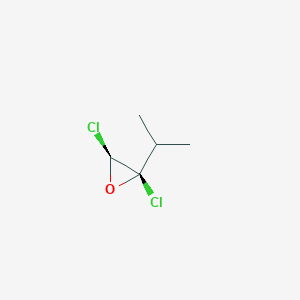

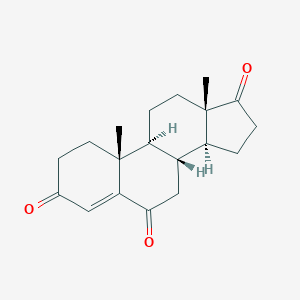

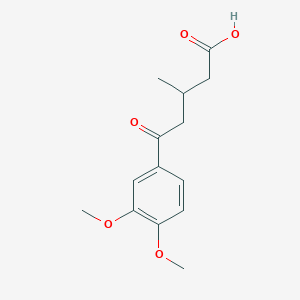

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of melatonin-d4 in studying melatonin levels?

A1: Melatonin-d4 serves as an internal standard in liquid chromatography–mass spectrometry (LC-MS/MS) methods to quantify melatonin levels in biological samples like plasma and saliva [, ]. As a deuterated form of melatonin, melatonin-d4 possesses similar chemical properties to melatonin but differs in mass, allowing researchers to differentiate and accurately quantify both compounds in a sample.

Q2: How does LC-MS/MS using melatonin-d4 contribute to understanding circadian rhythm disorders?

A2: By utilizing melatonin-d4 as an internal standard, researchers developed an LC-MS/MS method to accurately measure melatonin concentrations in plasma and saliva []. This method enables the determination of dim light melatonin onset (DLMO), a crucial marker for assessing circadian rhythm. This advancement allows for improved diagnosis and monitoring of circadian rhythm disorders in clinical practice.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)

![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)

![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)